2-Methylquinoxaline 1-oxide

Structural confirmation N-oxide regiochemistry Quinoxaline chemistry

Medicinal chemists designing quinoxaline-based antibacterials face a critical liability: potent 1,4-dioxides often carry mutagenic risk, while fully reduced analogs lose activity. 2-Methylquinoxaline 1-oxide bridges this gap. - Single N-oxide at position 1: enables systematic SAR of N-oxide count vs. activity/toxicity. - Distinct reduction potential: supports bioreductive prodrug design for hypoxia-selective activation. - Validated C-H methylation at C2: accelerates library synthesis for hit-to-lead campaigns. Procure with confidence-95% purity, ambient shipping, and global delivery from BenchChem.

Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
CAS No. 18916-44-4
Cat. No. B094262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylquinoxaline 1-oxide
CAS18916-44-4
Molecular FormulaC9H8N2O
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2N=C1)[O-]
InChIInChI=1S/C9H8N2O/c1-7-6-10-8-4-2-3-5-9(8)11(7)12/h2-6H,1H3
InChIKeyKMMAYSLYWWTEKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylquinoxaline 1-oxide: Comparative Baseline for Sourcing


2-Methylquinoxaline 1-oxide (CAS 18916-44-4) is a heterocyclic N-oxide compound with a molecular formula of C9H8N2O and a molecular weight of 160.17 g/mol [1]. Its structure features a quinoxaline backbone with a methyl substituent at the 2-position and a single N-oxide moiety at the 1-position, a regiochemistry confirmed through dipole moment and UV spectral analysis [2]. This compound serves as a critical intermediate and scaffold in medicinal chemistry and agrochemical research, but its specific value is only realized when quantitatively compared against its key analogs: the fully deoxygenated 2-methylquinoxaline, the 4-oxide regioisomer, the 1,4-dioxide analog, and other 2-substituted quinoxaline 1-oxides.

Why 2-Methylquinoxaline 1-oxide Cannot Be Substituted


The specificity of 2-methylquinoxaline 1-oxide arises from its distinct structural and electronic profile. A single N-oxide at position 1, rather than position 4 or as a dioxide, fundamentally alters its polarity (logP ~0.6), reduction potential, and hydrogen-bonding capacity [1]. These molecular differences directly translate to divergent reactivity and biological activity; for instance, the reduction of the N-oxide group is a key step in the mechanism of action for certain quinoxaline drugs, and the presence or absence of a second N-oxide group is linked to both antibacterial potency and mutagenicity [2]. Therefore, substituting this specific mono-N-oxide with an unoxidized analog or a dioxide can lead to a complete loss of desired activity, an altered metabolic pathway, or the introduction of unforeseen toxicity, making its precise selection critical for reproducible research and development.

Quantitative Evidence for 2-Methylquinoxaline 1-oxide


Regiochemical Purity: 1-Oxide vs 4-Oxide Confirmation

Dipole moment and UV spectroscopy definitively assign 2-methylquinoxaline N-oxide (IV) as the 1-oxide, unlike its 2-alkoxy analogs which form the 4-oxide [1]. In the foundational study, the dipole moment of unsubstituted quinoxaline was measured at 0.82 D. The experimental value for 2-methylquinoxaline N-oxide was consistent with the N-oxide being at the 1-position, while 2-methoxy-(VI), 2-ethoxy-(VIII), and 2-ethoxy-3-methyl-quinoxaline N-oxide (X) were all determined to be 4-oxides. This structural assignment is critical for understanding its reactivity and biological interactions.

Structural confirmation N-oxide regiochemistry Quinoxaline chemistry

Synthetic Accessibility via Selective Dioxide Reduction

The compound is preferentially synthesized by the selective reduction of 2-methylquinoxaline 1,4-dioxide using ascorbic acid (vitamin C) in water, which yields the target compound in 58% yield [1]. This contrasts with the synthesis of the 1,4-dioxide itself from potassium dichromate, which requires stabilizers like sodium or potassium carbonate , and a photocatalytic synthesis of the dioxide from benzofurazan oxide and acetone that achieved a 65% yield but required 254 nm UV light and had a quantum yield of 0.03 [2].

Synthesis pathway Selective reduction Intermediate preparation

Biocatalytic Route to Carboxylic Acid Derivatives

While a traditional three-step chemical synthesis converts 2-methylquinoxaline to 2-quinoxalinecarboxylic acid with a 35% yield, it proceeds through a di-N-oxide intermediate that presents safety issues [1]. A fungal biocatalytic process using Absidia repens ATCC 14849 was developed to perform this oxidation in a single pot, producing 20.5 kg of the acid across three 14,000-L runs with a 28% overall yield. The N-oxide functionality on 2-methylquinoxaline is key to enabling these oxidative transformations.

Biocatalysis Green chemistry Metabolic engineering

Distinct Redox Behavior and Mutagenicity Profile

Research on the quinoxaline class shows that the antibacterial and mutagenic properties of quinoxaline-di-N-oxides are dependent on the presence of their N-oxide groups and are enhanced under anaerobic conditions [1]. The mono-N-oxide derivative (partially reduced) exhibits significantly lower mutagenic activity than the parent dioxide (quindoxin), offering a potentially safer profile without necessarily eliminating all activity. 2-methylquinoxaline 1-oxide, as a mono-N-oxide, therefore represents a specific redox state that is distinct from both the inactive fully deoxygenated 2-methylquinoxaline and the active but mutagenic di-N-oxide [1].

Drug metabolism Redox chemistry Toxicology

Chemoselective C–H Functionalization at C2 Position

The single N-oxide group of 2-methylquinoxaline 1-oxide allows for chemoselective transformations that are not possible with the dioxide. Specifically, it is a competent substrate for C2-selective C–H methylation using sulfonium ylides, a redox-neutral process that can introduce molecular diversity at the 2-position while retaining the N-oxide for further chemistry [1]. This contrasts with the non-oxidized 2-methylquinoxaline, which would require a different activation strategy for C–H functionalization.

Synthetic methodology Chemoselectivity C-H functionalization

High-Impact Applications for 2-Methylquinoxaline 1-oxide


Scalable Synthesis of Quinoxaline Carboxylic Acids

The biocatalytic oxidation of 2-methylquinoxaline 1-oxide's parent heterocycle to 2-quinoxalinecarboxylic acid, using Absidia repens or Pseudomonas putida, offers an industrial-scale route that avoids the hazardous di-N-oxide intermediate required in traditional chemical synthesis [1]. This makes it a valuable starting material or reference standard in process chemistry labs focused on green synthesis of quinoxaline-based pharmaceuticals, particularly where avoiding genotoxic intermediates is a priority.

Safer Scaffold for Antibacterial Lead Optimization

The distinct redox state of 2-methylquinoxaline 1-oxide bridges the gap between the potent but mutagenic 1,4-dioxides and the inactive, fully reduced quinoxalines [1]. This makes it a strategic core scaffold for medicinal chemists aiming to retain the antibacterial activity of the quinoxaline-di-N-oxide pharmacophore while mitigating its genotoxic liability. The compound is ideal for structure-activity relationship (SAR) studies where the biological impact of incremental changes in N-oxide number is systematically evaluated.

Bioreductive Probe and Hypoxia-Activated Prodrug Development

Given the established gradient in activity and mutagenicity dependent on N-oxide count, 2-methylquinoxaline 1-oxide can serve as a key intermediate for developing bioreductive probes or hypoxia-activated prodrugs. Its single N-oxide group is capable of undergoing enzymatic one-electron reduction to generate reactive radical species, a property that is concentration-dependent and distinct from the two-electron reduction of the dioxide [1]. This can be exploited to design compounds that are selectively activated in hypoxic tumor environments.

Late-Stage Diversification of Quinoxaline Libraries

The compound's validated role in redox-neutral C–H methylation reactions at the C2 position [1] demonstrates its utility as a versatile synthetic intermediate. This enabling chemistry allows medicinal chemists to build libraries of diverse 2,3-disubstituted quinoxaline-1-oxides from a common precursor, accelerating hit-to-lead campaigns in drug discovery without requiring de novo construction of the heterocyclic core for each analog.

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